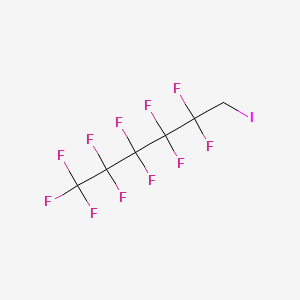

1-Iodo-1H,1H-perfluorohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Iodo-1H,1H-perfluorohexane is a compound that falls within the class of perfluoroalkyl iodides, which are characterized by their high fluorine content and the presence of an iodine atom. These compounds are of significant interest in organic synthesis due to their reactivity and potential to introduce perfluoroalkyl groups into various molecular frameworks .

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-1H,1H-perfluorohexane typically involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with strong oxidizing agents such as trifluoroperacetic acid, followed by treatment with triflic acid and aromatic compounds to yield aryl iodonium salts . Another approach for synthesizing perfluoroalkanes, including those similar to 1-Iodo-1H,1H-perfluorohexane, is the sodium methoxide reduction of 1-iodoperfluoroalkanes . Additionally, perfluoroalkyl iodides can be converted into various functionalized compounds through radical chain reactions, showcasing their versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of 1-Iodo-1H,1H-perfluorohexane includes a perfluoroalkyl chain, which is highly fluorinated, and an iodine atom at one end of the chain. This structure is pivotal for its reactivity and the ability to form stable iodonium salts with aromatic compounds . The presence of the iodine atom makes it a suitable precursor for further chemical transformations.

Chemical Reactions Analysis

1-Iodo-1H,1H-perfluorohexane and its analogs participate in various chemical reactions. For instance, they can undergo thermolysis to produce perfluoroalkyl triflates and iodobenzene . They are also precursors for the synthesis of difluoroallenes through zinc-promoted elimination reactions , and they can be used to generate hypervalent iodine species that are useful reagents in organic synthesis . Furthermore, these compounds can be involved in radical perfluoroalkylation and nucleophilic cyclization to form cyclic ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-1H,1H-perfluorohexane are influenced by the high fluorine content and the presence of the iodine atom. The perfluoroalkyl chain imparts properties such as high chemical and thermal stability, while the iodine atom contributes to the compound's reactivity. These properties make 1-Iodo-1H,1H-perfluorohexane a valuable intermediate in the synthesis of various fluorinated organic compounds . The synthesis of labeled perfluorohexane using 1-iodoperfluoroalkanes demonstrates the utility of these compounds in creating isotopically labeled molecules for research purposes .

Wissenschaftliche Forschungsanwendungen

Safety And Hazards

1-Iodo-1H,1H-perfluorohexane should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-1H,1H-perfluorohexane | |

CAS RN |

335-50-2 |

Source

|

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)